molecular formula C34H34FN5O3S B10850005 N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide

N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide

Cat. No.: B10850005
M. Wt: 611.7 g/mol
InChI Key: RMQZAKOLGVUVAD-UHFFFAOYSA-N
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Description

KYS-05042 is a chemical compound known for its ability to inhibit T-type calcium channels, specifically the Cav3.1 alpha1G subunit . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions related to calcium channel dysregulation.

Preparation Methods

The synthesis of KYS-05042 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

KYS-05042 undergoes several types of chemical reactions, including:

Scientific Research Applications

KYS-05042 has a wide range of scientific research applications, including:

Mechanism of Action

KYS-05042 exerts its effects by blocking T-type calcium channels, specifically the Cav3.1 alpha1G subunit. This inhibition reduces calcium influx into cells, which can modulate various physiological processes such as neuronal firing, muscle contraction, and hormone secretion. The compound’s action involves binding to the channel and inducing a conformational change that prevents calcium ions from passing through .

Comparison with Similar Compounds

KYS-05042 is unique in its high specificity and potency for T-type calcium channels compared to other similar compounds. Some similar compounds include:

KYS-05042 stands out due to its high affinity and selectivity for the Cav3.1 alpha1G subunit, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C34H34FN5O3S

Molecular Weight

611.7 g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]-2-(3-phenyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide

InChI

InChI=1S/C34H34FN5O3S/c35-26-15-19-29(20-16-26)44(42,43)38-27-17-13-25(14-18-27)24-36-33(41)23-32-30-11-5-6-12-31(30)37-34(39-21-7-2-8-22-39)40(32)28-9-3-1-4-10-28/h1,3-6,9-20,32,38H,2,7-8,21-24H2,(H,36,41)

InChI Key

RMQZAKOLGVUVAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(N2C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)NS(=O)(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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